

# An In-depth Technical Guide to Methyl 5-acetamido-2-hydroxybenzoate

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## Compound of Interest

Compound Name: *Methyl 5-acetamido-2-hydroxybenzoate*

Cat. No.: *B1349585*

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## Abstract

**Methyl 5-acetamido-2-hydroxybenzoate** is a derivative of salicylic acid, a class of compounds with a rich history in medicine. While the specific discovery and historical narrative of **Methyl 5-acetamido-2-hydroxybenzoate** are not extensively documented in publicly available literature, its synthesis and properties are of interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the compound, including its synthesis, chemical properties, and spectral data, presented in a format tailored for a technical audience.

## Introduction: The Legacy of Salicylates

The story of salicylates begins with the medicinal use of willow bark, known since antiquity for its analgesic and antipyretic properties. The active component, salicin, was first isolated in the early 19th century. This led to the synthesis of salicylic acid, a more potent but also more irritating compound. A significant breakthrough came in 1897 when Felix Hoffmann, a chemist at Bayer, successfully acetylated salicylic acid to create acetylsalicylic acid, known globally as Aspirin.<sup>[1][2][3]</sup> This pivotal moment in pharmaceutical history spurred further exploration into the modification of the salicylic acid scaffold to develop new therapeutic agents with improved efficacy and tolerability. **Methyl 5-acetamido-2-hydroxybenzoate** is a product of this ongoing exploration of salicylate derivatives.

## Chemical Properties and Data

This section summarizes the key chemical identifiers and properties of **Methyl 5-acetamido-2-hydroxybenzoate**.

Property	Value	Source
IUPAC Name	methyl 5-acetamido-2-hydroxybenzoate	PubChem
Synonyms	Methyl 5-(acetylamino)-2-hydroxybenzoate	PubChem
CAS Number	81887-68-5	PubChem
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>	PubChem
Molecular Weight	209.20 g/mol	PubChem
Appearance	Brown solid	[4]
Melting Point	143-145 °C	[4]
SMILES	<chem>CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC</chem>	PubChem
InChI	InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-9(13)8(5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12)	PubChem

## Synthesis and Experimental Protocols

The synthesis of **Methyl 5-acetamido-2-hydroxybenzoate** is typically achieved through a two-step process starting from 5-aminosalicylic acid. The first step involves the acetylation of the amino group, followed by the esterification of the carboxylic acid.

### Synthesis of 5-acetamido-2-hydroxybenzoic acid (Precursor)

A common method for the synthesis of the precursor, 5-acetamido-2-hydroxybenzoic acid, involves the acetylation of 5-aminosalicylic acid using acetic anhydride.

Experimental Protocol:

- To a solution of methyl 5-amino-2-hydroxybenzoate (836 mg, 5 mmol) and Et<sub>3</sub>N (755 mg, 7.5 mmol, 1.05 equiv) in DCM (25 ml), acetyl chloride (412 mg, 5.25 mmol, 1.01 equiv) was added dropwise at 0 °C.[5]
- The mixture was stirred at 0 °C for 1 hour.[5]
- After the reaction was completed (monitored by TLC), the reaction solution was diluted with DCM (50 ml), washed with aq. NaHCO<sub>3</sub> (50 ml x 1) and aq. NaCl (50 ml x 1), dried over Na<sub>2</sub>SO<sub>4</sub>, filtered and concentrated.[5]
- The residue was washed with PE/EtOAc = 10/1 to give **methyl 5-acetamido-2-hydroxybenzoate** as a brown solid in 92% yield (0.97 g).[5]

Quantitative Data for 5-acetamido-2-hydroxybenzoic acid:

Data Point	Value	Source
Yield	92%	[5]
Appearance	Brown solid	[5]
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 10.62 (s, 1H), 8.02 (d, J = 2.6 Hz, 1H), 7.49 (dd, J = 9.0, 2.7 Hz, 1H), 7.33 (s, 1H), 6.94 (d, J = 8.9 Hz, 1H), 3.93 (s, 3H), 2.16 (s, 3H).	[5]

## Esterification to Methyl 5-acetamido-2-hydroxybenzoate

The final step is the esterification of 5-acetamido-2-hydroxybenzoic acid with methanol, typically under acidic conditions.

Experimental Protocol (General Fischer Esterification):

While a specific, detailed protocol for this exact transformation was not found in the searched literature, a general Fischer esterification procedure can be applied.

- 5-acetamido-2-hydroxybenzoic acid is dissolved in an excess of methanol.
- A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the mixture.
- The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
- After cooling, the excess methanol is removed under reduced pressure.
- The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid and the acid catalyst, followed by a wash with brine.
- The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.
- The crude product can be purified by recrystallization or column chromatography.

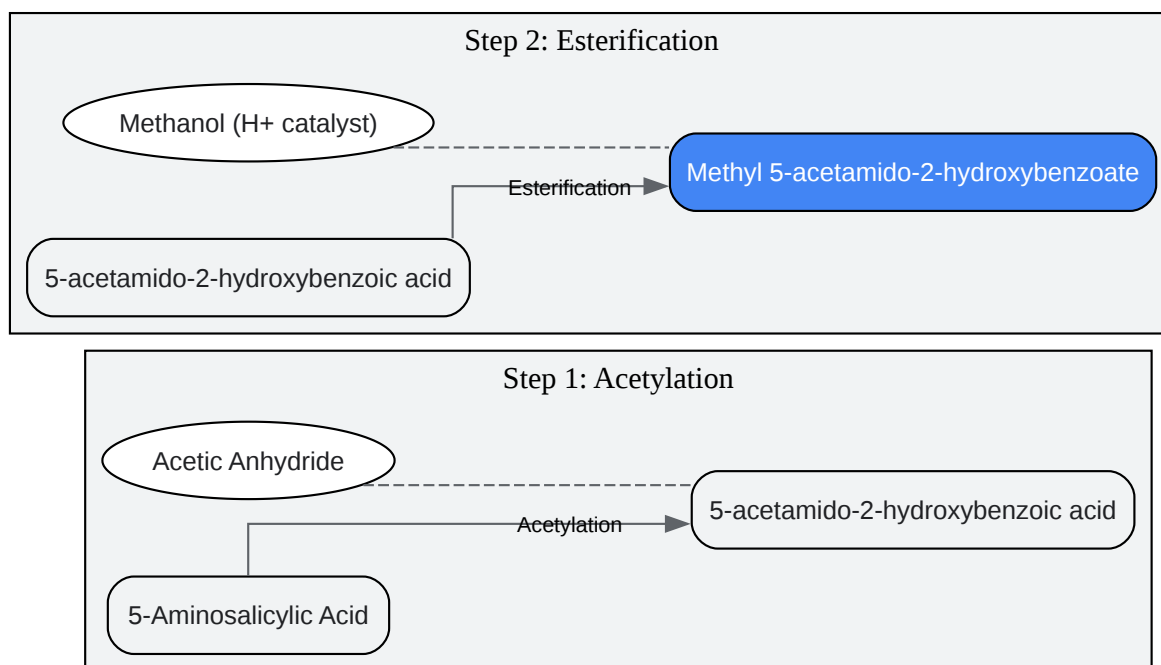
Quantitative Data for **Methyl 5-acetamido-2-hydroxybenzoate**:

Data Point	Value	Source
Yield	42%	[4]
Appearance	Brown solid	[4]
Melting Point	143-145 °C	[4]
<sup>1</sup> H NMR (400 MHz, CD <sub>3</sub> CN)	δH = 8.64 (s, 1H)	[4]

## Visualizations

### Synthetic Pathway

The following diagram illustrates the two-step synthesis of **Methyl 5-acetamido-2-hydroxybenzoate** from 5-aminosalicylic acid.

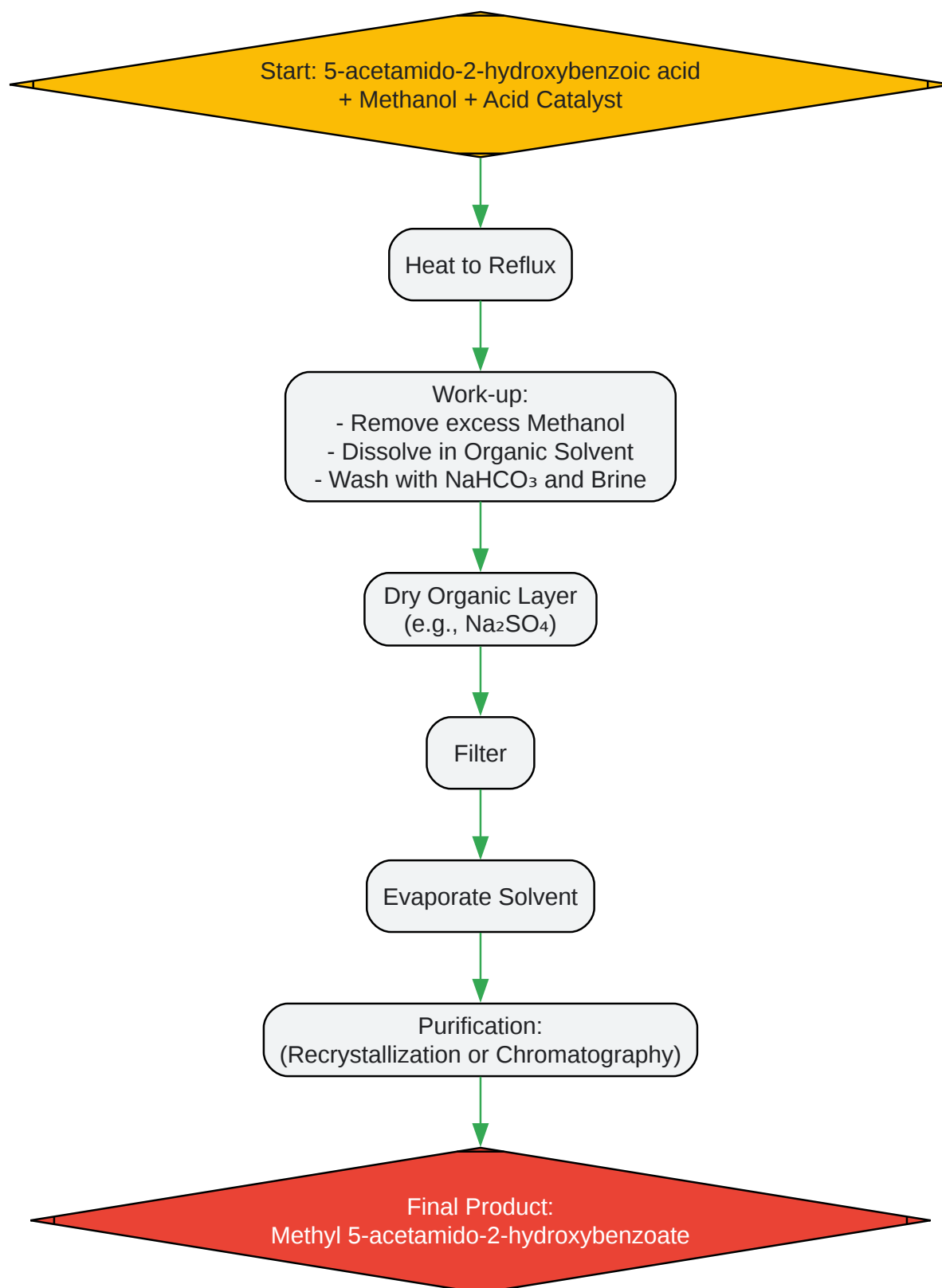


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Caption: Synthetic route to **Methyl 5-acetamido-2-hydroxybenzoate**.

## Experimental Workflow: Esterification

This diagram outlines the general laboratory workflow for the Fischer esterification step.



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Caption: General workflow for Fischer esterification.

## Conclusion

**Methyl 5-acetamido-2-hydroxybenzoate** is a readily synthesizable derivative of salicylic acid. While its specific history of discovery is not prominent in the scientific literature, the methodologies for its preparation are well-established, following classical organic synthesis pathways. The data and protocols presented in this guide offer a valuable resource for researchers working with this and similar compounds in the ongoing quest for novel therapeutics. The exploration of such derivatives continues to be a cornerstone of medicinal chemistry, building upon the long and successful history of salicylates in medicine.

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## References

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